molecular formula C15H20N2O3 B12139061 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide

Cat. No.: B12139061
M. Wt: 276.33 g/mol
InChI Key: GDSSYQCEIRBVAF-UHFFFAOYSA-N
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Description

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide is a synthetic organic compound Its structure includes a morpholine ring substituted with an ethyl group and a ketone, as well as an acetamide group attached to a methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent.

    Introduction of the Ketone Group: The ketone group can be introduced via oxidation reactions using reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Attachment of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting the morpholine derivative with acetic anhydride or acetyl chloride.

    Attachment to the Methylphenyl Ring: The final step involves coupling the morpholine derivative with 3-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the morpholine ring.

    Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

    Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or H2O2 (Hydrogen peroxide) under acidic or basic conditions.

    Reduction: NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide may have various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Potential use in studying enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of an ethyl group.

    2-(4-ethyl-3-oxomorpholin-2-yl)-N-(4-methylphenyl)acetamide: Similar structure with a different position of the methyl group on the phenyl ring.

    2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-chlorophenyl)acetamide: Similar structure with a chlorine substituent on the phenyl ring.

Uniqueness

The uniqueness of 2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and pharmacological activity.

Properties

Molecular Formula

C15H20N2O3

Molecular Weight

276.33 g/mol

IUPAC Name

2-(4-ethyl-3-oxomorpholin-2-yl)-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C15H20N2O3/c1-3-17-7-8-20-13(15(17)19)10-14(18)16-12-6-4-5-11(2)9-12/h4-6,9,13H,3,7-8,10H2,1-2H3,(H,16,18)

InChI Key

GDSSYQCEIRBVAF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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